molecular formula C14H16N4 B3011080 4-Phenyl-6-piperazin-1-ylpyrimidine CAS No. 927988-27-0

4-Phenyl-6-piperazin-1-ylpyrimidine

Cat. No. B3011080
M. Wt: 240.31
InChI Key: XVYYHYROWROJFA-UHFFFAOYSA-N
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Description

4-Phenyl-6-piperazin-1-ylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. When these two structures are combined, they form a compound that can serve as a versatile intermediate for the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, as seen in the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives containing a piperazine moiety . Other methods include the nucleophilic attack of amines on trichloropyrimidine , the aza-Wittig reaction followed by heterocyclisation , and the reaction of carboxylic acid with 4-phenyl-2-(piperazin-1-yl)pyrimidin-5-amine . These methods demonstrate the versatility and reactivity of the pyrimidine ring when combined with piperazine, allowing for the creation of a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the crystal structure of a tert-butyl piperazine-carboxylate derivative shows that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings can vary, affecting the molecule's three-dimensional shape . These structural variations are crucial for the biological activity of the compounds, as they can influence the way these molecules interact with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the presence of amino groups can lead to further derivatization, such as the synthesis of ketone derivatives . The reactivity of the pyrimidine ring also allows for the formation of complex structures like bis(pyrazolopyridine) and bis(pyrimidines) through reactions with diketones and ketoesters . These reactions highlight the chemical versatility of 4-phenyl-6-piperazin-1-ylpyrimidine derivatives and their potential as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-6-piperazin-1-ylpyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a methylthio substituent can confer specific pharmacological properties, including antiemetic and analgesic activities . The crystal packing and hydrogen bonding patterns observed in the crystal structures can also provide insights into the compound's solubility and intermolecular interactions .

Scientific Research Applications

Antiviral Applications

A study by Nagalakshmamma et al. (2020) demonstrates the use of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which includes compounds related to 4-Phenyl-6-piperazin-1-ylpyrimidine, as tobacco mosaic virus (TMV) inhibitors. These compounds showed potential in curative, protective, and inhibitory activities against TMV (Nagalakshmamma et al., 2020).

Antimicrobial Activity

Yurttaş et al. (2016) synthesized derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate and evaluated their antimicrobial activity. These compounds showed significant antimicrobial effects, highlighting their potential in combating various microorganism strains (Yurttaş et al., 2016).

Antileishmanial Agents

Research by Mayence et al. (2004) involved synthesizing a series of 1,4-diarylpiperazines, related to 4-Phenyl-6-piperazin-1-ylpyrimidine, and evaluating them for antileishmanial activity. One compound in particular showed significant potency against leishmaniasis (Mayence et al., 2004).

Anticancer Applications

A study by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates and evaluated them against human breast cancer cell lines. Several compounds exhibited notable anti-proliferative activities, suggesting potential in cancer treatment (Parveen et al., 2017).

Adenosine Receptor Affinity

Squarcialupi et al. (2017) synthesized derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine with modifications at the 5-position, including piperazin-1-yl moieties, to target human adenosine A1 and A2A receptors. These compounds showed varying affinities for these receptors, suggesting therapeutic potential (Squarcialupi et al., 2017).

Fluorescent Logic Gates

A study by Gauci and Magri (2022) involved synthesizing compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, functioning as fluorescent logic gates. These compounds showed potential for use in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Solubility Improvement

Research by Xu et al. (2012) focused on improving the solubility of 6-mercaptopurine via cocrystals and salts, including those with piperazine. The study indicated significant enhancement in the solubility of 6-mercaptopurine, which is crucial for its bioavailability (Xu et al., 2012).

Tyrosine Kinase Inhibition

Zhang et al. (2005) synthesized labeled compounds of PD0205520, a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), for cancer treatment. These compounds included analogues with piperazine, highlighting their role in EGFR-targeted therapies (Zhang et al., 2005).

properties

IUPAC Name

4-phenyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYYHYROWROJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-piperazin-1-ylpyrimidine

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